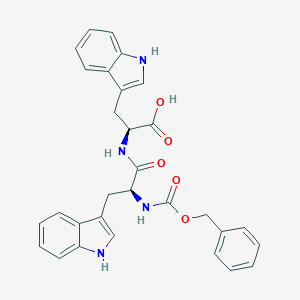
Z-Trp-trp-OH
描述
科学研究应用
Pharmaceutical Research: Monoclonal Antibodies
Tryptophan residues, such as those found in Z-Trp-trp-OH, play a critical role in the binding affinity of monoclonal antibodies (mAbs). The unique hydrophobic and structural properties of tryptophan make it an essential component in complementarity-determining regions (CDRs) of mAbs. Oxidation of tryptophan within CDRs can significantly impact antigen binding, which is crucial for the therapeutic efficacy of mAbs .
Food Science: Nutritional Profiling
In the realm of food science, Z-Trp-trp-OH can be used to study the tryptophan-related metabolites in plant foods. This is important for understanding the nutritional profile and potential health benefits of foods rich in tryptophan and its derivatives .
Biochemistry: Protein Interactions
The dipeptide Z-Trp-trp-OH can be utilized in biochemical research to explore protein interactions. Tryptophan’s indole ring is known for its ability to engage in various non-covalent interactions, which are pivotal in the structure and function of proteins .
Molecular Biology: DNA/RNA Binding
Research has shown that tripeptides containing tryptophan, similar to Z-Trp-trp-OH, can bind non-covalently to polynucleotides. This property can be harnessed to study the interactions between peptides and DNA or RNA, which has implications for understanding genetic regulation and the development of new therapeutic strategies .
Analytical Chemistry: LC-MS/MS Profiling
Z-Trp-trp-OH can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile tryptophan-related metabolites. This technique is valuable for identifying and quantifying compounds in complex biological samples, providing insights into metabolic pathways .
Chemical Biology: Photochemical Reactions
The dipeptide can be involved in photochemical reactions, where its tryptophan residues undergo photochemical deamination. This process can lead to the formation of quinone methides, which can covalently attach to other molecules, offering a method to study and manipulate molecular interactions .
Antioxidant Research: Screening and Evaluation
In antioxidant research, Z-Trp-trp-OH can be part of a database of peptides used for molecular docking studies to investigate their binding ability to specific ligands. This application is crucial for screening and evaluating the antioxidant capacity of peptides .
Therapeutic Development: Drug Design
The unique properties of tryptophan in Z-Trp-trp-OH make it a valuable target for drug design. Its ability to interact with various biomolecules can be exploited to develop new drugs with specific binding characteristics .
安全和危害
When handling Z-Trp-trp-OH, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Z-Trp-Trp-OH is a biochemical compound used in proteomics research . It is primarily targeted at the Tryptophanyl-tRNA Synthetase (WRS), an essential enzyme that catalyzes the ligation of tryptophan (Trp) to its cognate tRNA trp during translation via aminoacylation . WRS plays physiopathological roles in diseases including sepsis, cancer, and autoimmune and brain diseases, making it a potential pharmacological target .
Biochemical Pathways
Z-Trp-Trp-OH is involved in the metabolism of tryptophan (Trp). Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the compound has a molecular weight of 52458 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of Z-Trp-Trp-OH’s action on its target and the subsequent biochemical pathways can lead to various physiological effects. These effects are largely dependent on the specific context of its use, such as in proteomics research
Action Environment
The action, efficacy, and stability of Z-Trp-Trp-OH can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C in a dry, sealed environment . The gut microbiome can also influence the production of Trp metabolites , potentially affecting the action of Z-Trp-Trp-OH
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Trp-trp-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



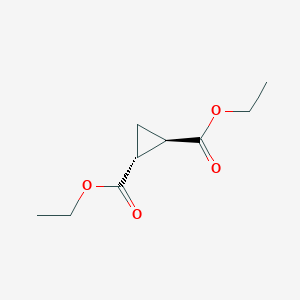

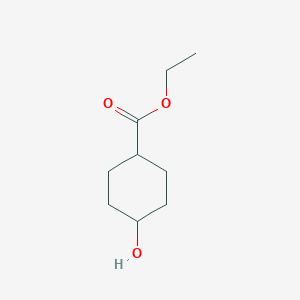
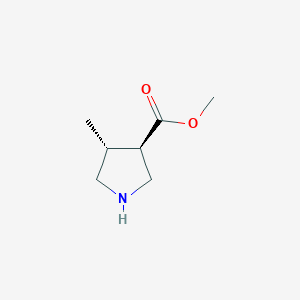
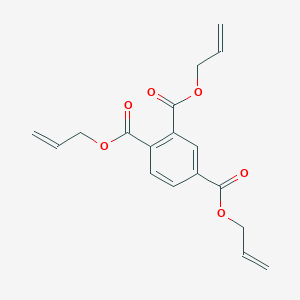

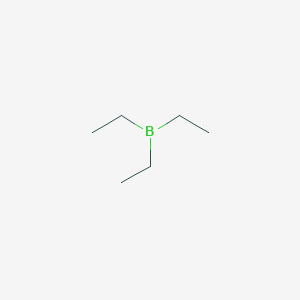
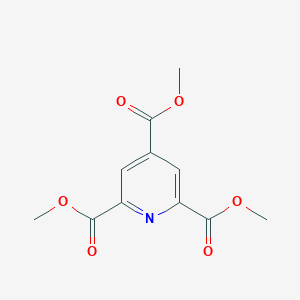
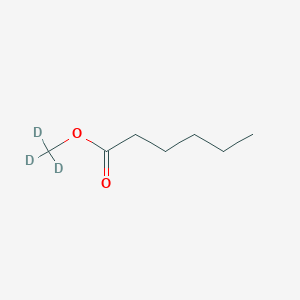

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
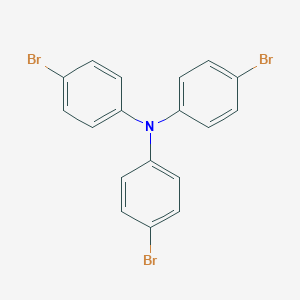
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)